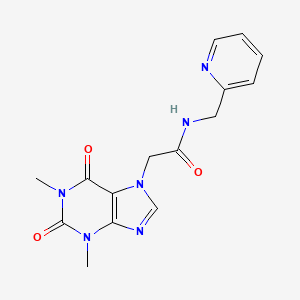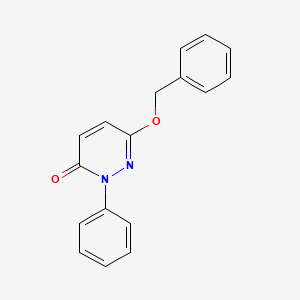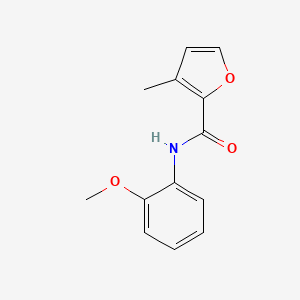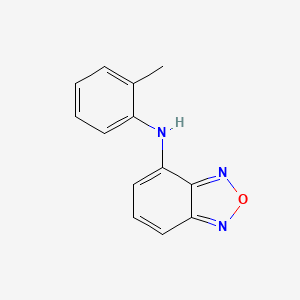
N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFB is a member of the ethylenediamine family and is widely used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of DFB is not fully understood. However, it has been proposed that DFB exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by DFB leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DFB has been shown to possess antioxidant activity. It has been suggested that DFB may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. DFB has also been found to possess neuroprotective properties and may be a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFB is a relatively stable compound and can be easily synthesized on a large scale. It has been found to exhibit potent anti-tumor activity at relatively low concentrations. However, DFB has been shown to exhibit cytotoxicity towards normal cells at higher concentrations. This may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on DFB. One potential direction is to explore the use of DFB in combination with other anti-cancer agents to enhance its efficacy and reduce its toxicity towards normal cells. Another direction is to investigate the potential use of DFB in the treatment of other diseases such as neurodegenerative and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of DFB and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DFB involves a multi-step process that starts with the reaction of 2,4-difluorobenzyl chloride with diethylamine to produce N-(2,4-difluorobenzyl)-N',N'-diethyl-1,2-ethanediamine. This intermediate product is then reacted with methyl iodide to produce the final product, N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine. The synthesis of DFB is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
DFB has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DFB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition to its anti-tumor activity, DFB has been found to possess anti-inflammatory and analgesic properties. It has been suggested that DFB may be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)10-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJDCWISQWPHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5654011.png)



![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)

![1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone](/img/structure/B5654097.png)
![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5654112.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B5654115.png)
![1-{2-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5654119.png)